{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol
Description
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is a secondary amine derivative featuring a benzyl alcohol backbone substituted with a 1-methoxypropan-2-yl amino group at the ortho position.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(1-methoxypropan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-14-2)12-11-6-4-3-5-10(11)7-13/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
FOKGLHJMCPNILX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves several steps. One common synthetic route includes the reaction of 2-aminophenol with 1-methoxypropan-2-ol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
*Calculated based on molecular formula.
Physicochemical and Toxicological Properties
Solubility and Partitioning
- {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol: Predicted to exhibit moderate water solubility due to its hydroxyl and methoxy groups, though exact data are unavailable.
- 2-Chloro-N-[...]acetamide : Shows divergent solubility predictions (401.24 mg/L via CompTox vs. 2.03 mg/L via CTS), highlighting model-dependent variability. Its log Kow (1.35–2.48) suggests moderate hydrophobicity .
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol: Lower solubility inferred due to hydrophobic dichlorophenyl substituents .
Toxicity and Mutagenicity
- The acetamide derivative (2-chloro-N-[...]acetamide) contains structural alerts for mutagenicity (high-risk fragments via OSIRIS), unlike {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol, which lacks halogenated or reactive electrophilic groups .
Biological Activity
The compound {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is an organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article explores its various biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is C₁₁H₁₅N₁O₃. The compound features a phenolic structure with an amino group and a methanol moiety, which may enhance its solubility and reactivity in biological systems. The presence of the methoxypropan-2-yl group contributes to its pharmacological properties by potentially influencing interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The methanol functional group can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that phenolic compounds can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in various diseases .
Anticancer Properties
Preliminary studies have suggested that {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol may possess anticancer activity. Analogous compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of death receptor pathways . For instance, a related compound was found to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Similar phenolic compounds have been associated with neuroprotection against neurodegenerative diseases by reducing inflammation and promoting neuronal survival . The methoxy group may enhance blood-brain barrier permeability, facilitating central nervous system effects.
The mechanisms through which {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can promote programmed cell death in cancer cells.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of a related phenolic compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting that the compound could be beneficial in formulations aimed at reducing oxidative stress .
Case Study 2: Anticancer Efficacy
In vitro studies using colon cancer cell lines demonstrated that treatment with {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed an increase in cleaved caspase-3 and caspase-8 levels, indicating activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antioxidant | Free radical scavenging |
| Compound B | Anticancer | Apoptosis induction via caspase activation |
| Compound C | Neuroprotective | Inhibition of neuroinflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
